Pentane-2,4-dione oxime Pentane-2,4-dione oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC18531412
InChI: InChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3
SMILES:
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

Pentane-2,4-dione oxime

CAS No.:

Cat. No.: VC18531412

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Pentane-2,4-dione oxime -

Specification

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name 4-hydroxyiminopentan-2-one
Standard InChI InChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3
Standard InChI Key LLCDXFIRMNFERF-UHFFFAOYSA-N
Canonical SMILES CC(=NO)CC(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Pentane-2,4-dione oxime’s structure comprises a five-carbon chain with two oxime (-NOH) groups at positions 2 and 4. The planar arrangement of the conjugated system facilitates resonance stabilization, as illustrated by the tautomeric equilibrium between the keto-enol and oxime forms. The molecular geometry, confirmed via spectral analysis, reveals a symmetrical configuration with bond lengths and angles consistent with β-diketone derivatives.

Structural Formula:
HON=C-CH2-C(=NOH)-CH3\text{HON=C-CH}_2\text{-C(=NOH)-CH}_3

Physical Properties

Key physical properties, derived from experimental measurements, are summarized below:

PropertyValueSource
Melting Point144–149 °C
Boiling Point240.83 °C (estimate)
Density1.2268 g/cm³ (estimate)
Refractive Index1.4954 (estimate)
Water SolubilitySoluble
pKa11.59 ± 0.10 (predicted)

The compound’s solubility in polar solvents, such as water and ethanol, stems from hydrogen bonding between the oxime groups and solvent molecules . Its crystalline form appears as a white to off-white powder, stable under ambient conditions.

Synthesis and Preparation Methods

Direct Oxime Formation

The most common synthesis involves reacting acetylacetone (pentane-2,4-dione) with hydroxylamine hydrochloride under basic conditions. This one-pot reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl groups, yielding the dioxime derivative:

CH3C(O)CH2C(O)CH3+2NH2OHHON=C-CH2-C(=NOH)-CH3+2H2O\text{CH}_3\text{C(O)CH}_2\text{C(O)CH}_3 + 2 \text{NH}_2\text{OH} \rightarrow \text{HON=C-CH}_2\text{-C(=NOH)-CH}_3 + 2 \text{H}_2\text{O}

Esterification Routes

Unsymmetrical dioxime esters are synthesized through sequential esterification. For example, (2E,4E)-pentane-2,4-dione O⁴-benzoyl dioxime reacts with terephthaloyl or tosyl chloride to form hybrid esters. A 2023 study reported an 80% yield for (2E,4E)-(4-imino O-benzoyl-2-imino O-terphthaloyl)pentane using terephthaloyl chloride under mild conditions .

Table 2.1: Synthesis Yields of Unsymmetrical Dioxime Esters

ProductYieldConditions
(4-imino O-benzoyl-2-imino O-terphthaloyl)80%0–7 °C, 2 h stirring
(4-imino O-benzoyl-2-imino O-tosyl)65%Room temperature, 2 h
(4-imino O-terphthaloyl-2-imino O-tosyl)72%Reflux, 4 h

These methods emphasize the compound’s adaptability in generating structurally diverse derivatives for specialized applications .

Chemical Reactivity and Coordination Chemistry

Ligand Behavior

Pentane-2,4-dione oxime acts as a bidentate or tetradentate ligand, coordinating via the oxime nitrogen and adjacent oxygen atoms. Its complexes with transition metals (e.g., Cu²⁺, Ni²⁺, Fe³⁺) exhibit enhanced stability due to chelate effects. For instance, the copper(II) complex demonstrates square-planar geometry, confirmed by X-ray crystallography.

Redox and Acid-Base Reactions

The oxime groups participate in protonation-deprotonation equilibria, with a predicted pKa of 11.59 . Under acidic conditions, the compound undergoes hydrolysis to regenerate acetylacetone and hydroxylamine. Conversely, in alkaline media, it forms nitrile oxides, which are intermediates in cycloaddition reactions.

Applications in Science and Industry

Catalysis

Metal complexes of pentane-2,4-dione oxime serve as catalysts in oxidation and cross-coupling reactions. For example, the nickel(II) complex catalyzes the Heck reaction, achieving turnover frequencies (TOFs) exceeding 10⁴ h⁻¹ under mild conditions.

Organic Synthesis

The compound is a precursor to heterocyclic compounds, including pyrazoles and isoxazoles. Its dioxime esters, such as the tosyl derivative, are intermediates in pharmaceutical synthesis .

Materials Science

Unsymmetrical dioxime esters derived from pentane-2,4-dione oxime exhibit liquid crystalline properties. These materials, with terphthaloyl linkages, show potential in optoelectronic devices due to their anisotropic thermal behavior .

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